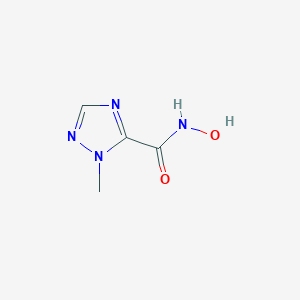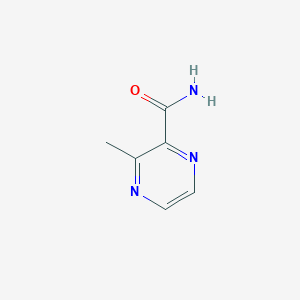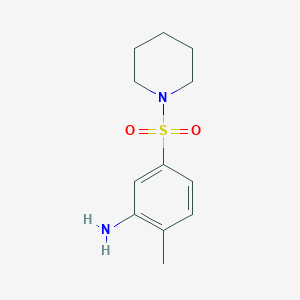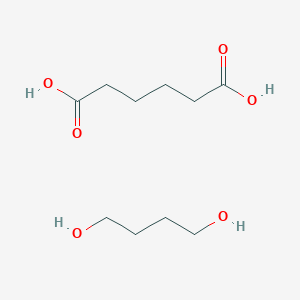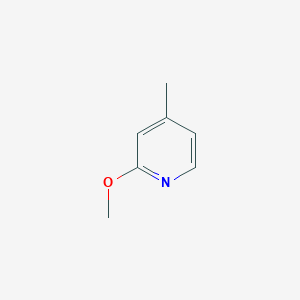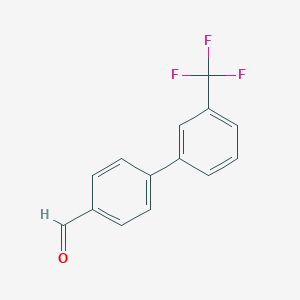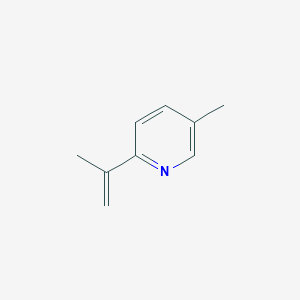
2-Isopropenyl-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropenyl-5-methylpyridine, also known as IPP, is a pyridine derivative that has been extensively studied in recent years due to its potential applications in various fields of science. IPP is a colorless liquid that has a pungent odor and is soluble in water, ethanol, and ether.
Mechanism Of Action
The mechanism of action of 2-Isopropenyl-5-methylpyridine is not fully understood, but it is believed to act by inhibiting the growth of microorganisms. 2-Isopropenyl-5-methylpyridine has been found to inhibit the growth of various bacteria, fungi, and viruses by disrupting their cell membranes and inhibiting their metabolic activity.
Biochemical And Physiological Effects
2-Isopropenyl-5-methylpyridine has been found to have low toxicity and is considered safe for use in various applications. 2-Isopropenyl-5-methylpyridine has been found to have no significant effects on blood pressure, heart rate, or body temperature. However, 2-Isopropenyl-5-methylpyridine has been found to cause irritation to the skin and eyes, and inhalation of 2-Isopropenyl-5-methylpyridine vapors can cause respiratory irritation.
Advantages And Limitations For Lab Experiments
2-Isopropenyl-5-methylpyridine has several advantages for use in lab experiments, including its low toxicity and high purity. 2-Isopropenyl-5-methylpyridine is also relatively easy to synthesize and is readily available. However, 2-Isopropenyl-5-methylpyridine has some limitations for lab experiments, including its pungent odor, which can be a nuisance in the lab. Additionally, 2-Isopropenyl-5-methylpyridine can be difficult to handle due to its low boiling point and high reactivity.
Future Directions
There are several future directions for 2-Isopropenyl-5-methylpyridine research, including the development of new drugs based on its antimicrobial properties. 2-Isopropenyl-5-methylpyridine could also be used as a flavoring agent in food and beverages. Additionally, 2-Isopropenyl-5-methylpyridine could be used as a reagent for the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action of 2-Isopropenyl-5-methylpyridine and its potential applications in various fields of science.
Synthesis Methods
2-Isopropenyl-5-methylpyridine can be synthesized using several methods, including the reaction of 2-methylpyridine with isopropenyl chloride, the reaction of 2-methylpyridine with isopropenyl alcohol, and the reaction of 2-methylpyridine with isopropenyl acetate. The most common method of synthesis is the reaction of 2-methylpyridine with isopropenyl chloride, which yields 2-Isopropenyl-5-methylpyridine with a purity of over 95%.
Scientific Research Applications
2-Isopropenyl-5-methylpyridine has been extensively studied for its potential applications in various fields of science. 2-Isopropenyl-5-methylpyridine has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. 2-Isopropenyl-5-methylpyridine has also been studied for its potential use as a flavoring agent in food and beverages due to its pungent odor. Additionally, 2-Isopropenyl-5-methylpyridine has been found to have potential applications in the field of organic synthesis, as it can be used as a reagent for the synthesis of various organic compounds.
properties
CAS RN |
102879-27-6 |
|---|---|
Product Name |
2-Isopropenyl-5-methylpyridine |
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
5-methyl-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C9H11N/c1-7(2)9-5-4-8(3)6-10-9/h4-6H,1H2,2-3H3 |
InChI Key |
XNIIKXROZAQQKR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C(=C)C |
Canonical SMILES |
CC1=CN=C(C=C1)C(=C)C |
synonyms |
Pyridine, 5-methyl-2-(1-methylethenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



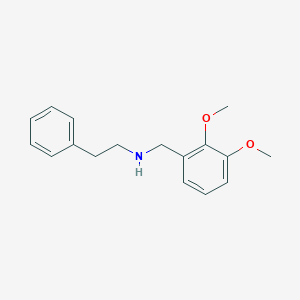
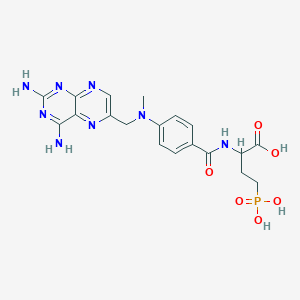
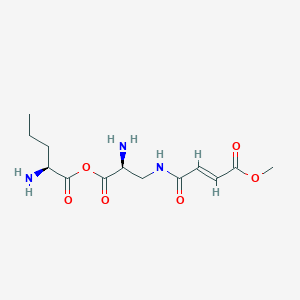
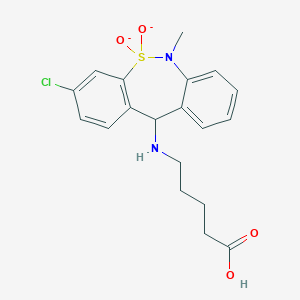
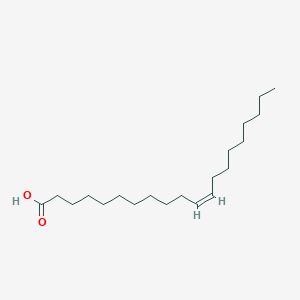
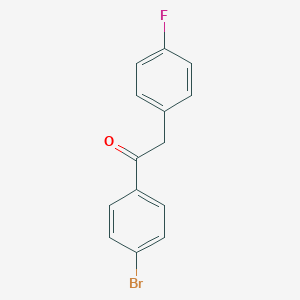
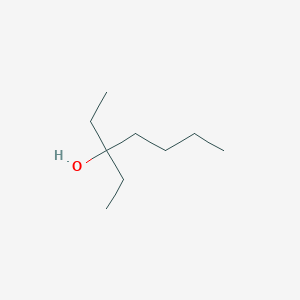
![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)
